molecular formula C18H22N2O B14675298 N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline CAS No. 40046-93-3

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline

Katalognummer: B14675298
CAS-Nummer: 40046-93-3
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: HUKQWJFIQJQJTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline is a chemical compound with the molecular formula C18H22N2O. It is a type of Schiff base, characterized by the presence of an azomethine group (–N=CH–). Schiff bases are known for their versatility and ease of synthesis, often formed by the condensation of primary amines with carbonyl compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline typically involves the condensation reaction between N,N-diethylaniline and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (–N=CH–) plays a crucial role in forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-diethyl-4-[(4-hydroxyphenyl)iminomethyl]aniline
  • N,N-diethyl-4-[(4-chlorophenyl)iminomethyl]aniline
  • N,N-diethyl-4-[(4-nitrophenyl)iminomethyl]aniline

Uniqueness

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, making it more electron-donating compared to its analogs with different substituents. This can affect the compound’s reactivity and interaction with other molecules, making it particularly useful in specific applications such as dye synthesis and optoelectronics .

Eigenschaften

CAS-Nummer

40046-93-3

Molekularformel

C18H22N2O

Molekulargewicht

282.4 g/mol

IUPAC-Name

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline

InChI

InChI=1S/C18H22N2O/c1-4-20(5-2)17-10-6-15(7-11-17)14-19-16-8-12-18(21-3)13-9-16/h6-14H,4-5H2,1-3H3

InChI-Schlüssel

HUKQWJFIQJQJTR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.